![molecular formula C9H11NO3 B3098741 (2E)-3-(Furan-2-yl)-N-methoxy-N-methylprop-2-enamide CAS No. 134197-98-1](/img/structure/B3098741.png)
(2E)-3-(Furan-2-yl)-N-methoxy-N-methylprop-2-enamide
Overview
Description
“(2E)-3-(Furan-2-yl)-N-methoxy-N-methylprop-2-enamide” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a 5-member ring structure consisting of four carbon atoms and one oxygen atom . The compound also contains an amide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan ring, methoxy group, methyl group, and amide group would all contribute to its overall structure. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The furan ring, for example, is aromatic and relatively stable, but can undergo reactions such as electrophilic substitution . The amide group could participate in reactions such as hydrolysis .Scientific Research Applications
Antidepressant and Antianxiety Activities
A study explored the synthesis of novel compounds including 1-(furan-2-yl)-3-substitutedphenylprop-2-en-1-ones, which on cyclization resulted in formations related to (2E)-3-(Furan-2-yl)-N-methoxy-N-methylprop-2-enamide. These compounds were tested for antidepressant activities using Porsolt’s behavioral despair test and showed significant antianxiety activity (Kumar et al., 2017).
Antiprotozoal Agents
A study described the synthesis of compounds including 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine derivatives. These compounds demonstrated strong DNA affinities and significant in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, indicating potential as antiprotozoal agents (Ismail et al., 2004).
Formation of Colored Maillard Reaction Products
Research on thermal treatment of certain compounds with furan-2-carboxaldehyde, closely related to this compound, led to the formation of colored compounds. This has implications in understanding Maillard reactions and the creation of specific colorants in food and other industries (Hofmann, 1998).
Anticonvulsant Activity
Cinnamamide derivatives, which include structures similar to this compound, were studied for their anticonvulsant activity. Crystal structures of these derivatives were determined to propose a pharmacophore model for cinnamamide derivatives, which could have implications in developing new anticonvulsant drugs (Żesławska et al., 2018).
Antimicrobial and Antioxidant Activity
A study synthesized derivatives including 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides from compounds related to this compound. These derivatives were evaluated for their antimicrobial and antioxidant activities, indicating potential applications in pharmaceuticals (Devi et al., 2010).
Photodynamic Therapy in Cancer
A study involving novel 3-arylaminobenzofuran derivatives, which are structurally related to this compound, evaluated these compounds for their antiproliferative activity against cancer cells. These compounds showed potential in photodynamic therapy for cancer treatment (Romagnoli et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-methoxy-N-methylprop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-10(12-2)9(11)6-5-8-4-3-7-13-8/h3-7H,1-2H3/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJSAZOPMSKSHV-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C=CC1=CC=CO1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)/C=C/C1=CC=CO1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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